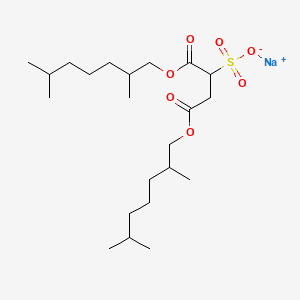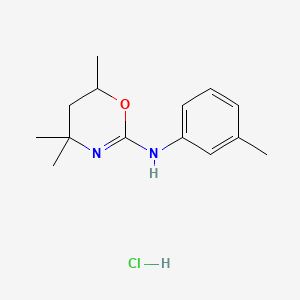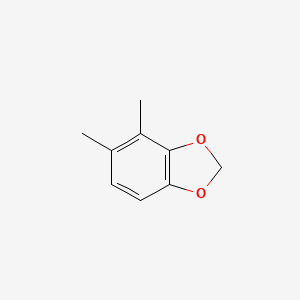
1,3-Benzodioxole,4,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole,4,5-dimethyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with two methyl groups attached to the 4th and 5th positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole,4,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base. For example, catechol can react with dichloromethane in the presence of a strong base like sodium hydroxide to form the benzodioxole ring . Another method involves the use of tetraalkylammonium or phosphonium salts as phase-transfer catalysts to facilitate the reaction between catechol and dihalomethanes .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,4,5-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
1,3-Benzodioxole,4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as bromine, chlorine, and various alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzodioxoles, quinones, and reduced derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.
科学研究应用
1,3-Benzodioxole,4,5-dimethyl- has several scientific research applications:
作用机制
The mechanism of action of 1,3-Benzodioxole,4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing auxin-related signaling responses . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound without the methyl groups.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole,4,5-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
InChI 键 |
SCDKHILCHXHUQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)OCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


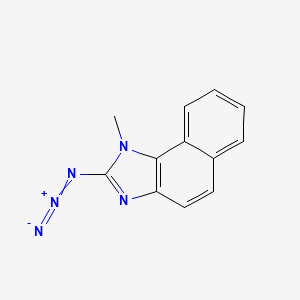
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
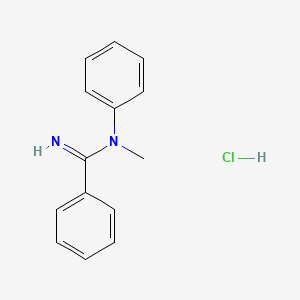
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
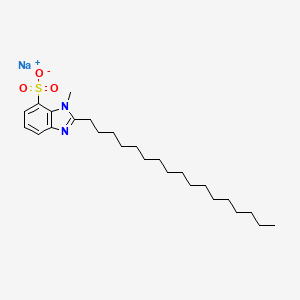
![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)
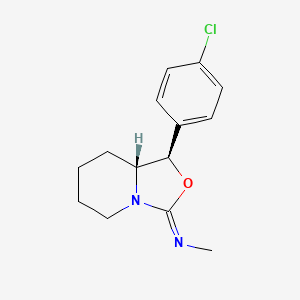
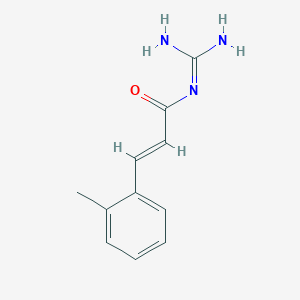
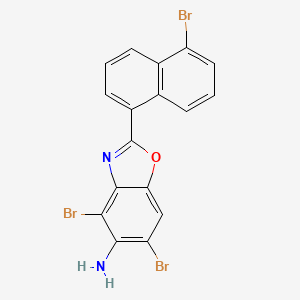
![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
